molecular formula C10H15N5 B11893289 2-(3-methylbutyl)-7H-purin-6-amine CAS No. 97856-37-6

2-(3-methylbutyl)-7H-purin-6-amine

Cat. No.: B11893289
CAS No.: 97856-37-6
M. Wt: 205.26 g/mol
InChI Key: VDRACTHWBNITQP-UHFFFAOYSA-N
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Description

2-Isopentyl-1H-purin-6-amine is a purine derivative with the molecular formula C10H15N5. This compound is part of a broader class of purine derivatives, which are known for their significant roles in biological systems, including DNA and RNA structures. Purine derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and antiviral treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopentyl-1H-purin-6-amine typically involves a multi-step process starting from commercially available precursors. One common method involves the alkylation of 6-chloropurine with isopentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of 2-Isopentyl-1H-purin-6-amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

2-Isopentyl-1H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isopentyl-1H-purin-6-amine involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cellular proliferation and apoptosis. The compound can inhibit the activity of these enzymes, leading to the disruption of critical signaling pathways and ultimately inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopentyl-1H-purin-6-amine is unique due to its specific isopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other purine derivatives .

Properties

CAS No.

97856-37-6

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

2-(3-methylbutyl)-7H-purin-6-amine

InChI

InChI=1S/C10H15N5/c1-6(2)3-4-7-14-9(11)8-10(15-7)13-5-12-8/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14,15)

InChI Key

VDRACTHWBNITQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC(=C2C(=N1)N=CN2)N

Origin of Product

United States

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